
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AM404 was first discovered in the early 1990s and has since been the subject of numerous scientific investigations.
作用机制
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide acts as an inhibitor of anandamide reuptake, which leads to an increase in the levels of anandamide in the brain. Anandamide is an endocannabinoid that binds to the CB1 receptor, which is involved in pain regulation. By increasing the levels of anandamide, N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide may enhance the analgesic effects of endocannabinoids and reduce pain perception. Additionally, N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, it has been shown to inhibit the growth of cancer cells and to have neuroprotective effects. N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide has also been shown to modulate the activity of the TRPV1 receptor, which is involved in pain regulation.
实验室实验的优点和局限性
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable and has a long shelf life. However, there are also some limitations to the use of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide in lab experiments. It is a relatively new compound, and its effects on human subjects are not yet fully understood. Additionally, its effects on different types of pain and inflammation may vary, and further research is needed to fully understand its potential therapeutic applications.
未来方向
There are several future directions for research on N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide. One area of interest is its potential use in the treatment of neuropathic pain. Neuropathic pain is a chronic condition that is often difficult to treat, and N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide may have potential as a new therapeutic agent. Additionally, further research is needed to fully understand the mechanisms underlying the anti-inflammatory effects of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide. Finally, there is also interest in developing new analogues of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide that may have improved pharmacological properties.
合成方法
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is synthesized from the reaction of N-arachidonoylphenolamine (AM374) with 2-mercaptoethanol. The reaction takes place in the presence of a base, such as potassium carbonate, and is carried out under reflux conditions. The resulting product is then purified using column chromatography, resulting in the formation of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide.
科学研究应用
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to act as an inhibitor of anandamide reuptake, which is a key endocannabinoid involved in pain regulation. N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as arthritis and inflammatory bowel disease.
属性
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-11(20)16-7-6-13(24-16)8-9-19-18(21)15-10-12-4-3-5-14(22-2)17(12)23-15/h3-7,10-11,20H,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTAILIRKNWZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

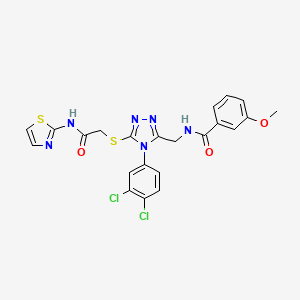
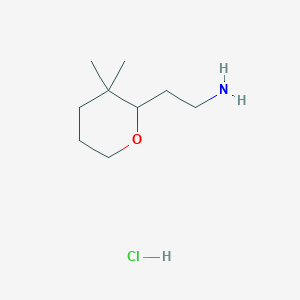
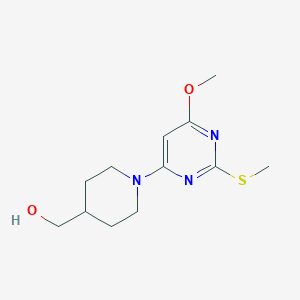
![3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide](/img/structure/B3020075.png)
![2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide](/img/structure/B3020076.png)
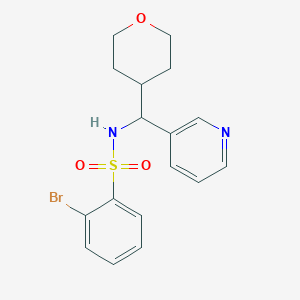

![3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3020080.png)
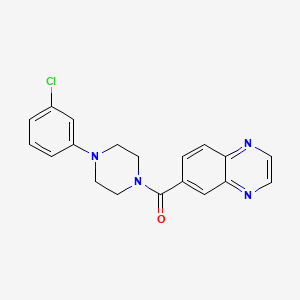
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-dichlorophenyl)amino)formamide](/img/structure/B3020088.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3020089.png)
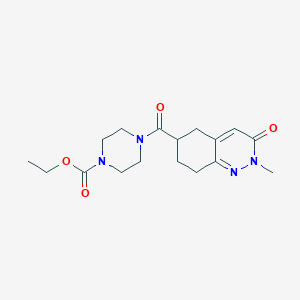
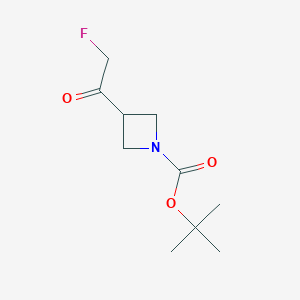
![2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B3020094.png)